N-benzyl-3-{2-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide
Description
N-benzyl-3-{2-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide is a benzamide derivative featuring a 1H-imidazole core substituted with a sulfanyl-linked carbamoyl methyl group and a 4-fluorophenylmethyl moiety. The benzamide scaffold is a common pharmacophore in medicinal chemistry, often associated with bioactivity due to its ability to engage in hydrogen bonding and hydrophobic interactions. The imidazole ring enhances binding affinity to biological targets, while the 4-fluorophenyl group may improve metabolic stability and membrane permeability.
Properties
IUPAC Name |
N-benzyl-3-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O2S/c27-22-11-9-20(10-12-22)16-29-24(32)18-34-26-28-13-14-31(26)23-8-4-7-21(15-23)25(33)30-17-19-5-2-1-3-6-19/h1-15H,16-18H2,(H,29,32)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEFHCVNWIKVML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-{2-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the benzyl and fluorophenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-{2-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
N-benzyl-3-{2-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide has garnered attention for its potential applications across various scientific domains:
Chemistry
The compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.
Biology
It has been investigated as a biochemical probe or enzyme inhibitor. The imidazole ring is known for its ability to interact with biological targets, making this compound a candidate for further biological studies.
Medicine
Research has explored its therapeutic potential in treating diseases such as cancer and infectious diseases. The presence of the fluorophenyl group may enhance its biological activity and stability, which is critical for drug development.
Industry
In industrial applications, this compound can be utilized in developing advanced materials with specific properties tailored for particular uses.
Case Studies and Research Findings
Recent studies have highlighted various aspects of this compound:
- Biological Evaluation : Research published in relevant journals has shown promising results regarding its efficacy as an enzyme inhibitor, indicating potential applications in drug discovery .
- Therapeutic Potential : Investigations into its anti-cancer properties have suggested that modifications to its structure could lead to more effective therapeutic agents .
- Material Science : Its application in developing new materials has been explored, particularly in creating compounds with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of N-benzyl-3-{2-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Imidazole/Benzamide Scaffolds
Table 1: Key Structural and Functional Comparisons
Key Structural and Functional Insights
Imidazole vs. Triazole Cores :
- The target compound’s 1H-imidazole core differs from the 1,2,4-triazole in compounds [7–9] . Triazoles exhibit tautomerism (thione vs. thiol forms), which influences electronic properties and target binding. Imidazoles, by contrast, are more rigid and may offer better π-π stacking interactions in hydrophobic pockets.
Substituent Effects :
- The 4-fluorophenylmethyl group in the target compound mirrors the difluorophenyl substituents in triazoles [7–9], which enhance metabolic stability and lipophilicity . However, replacing the sulfonyl group in triazoles with a sulfanyl-carbamoyl methyl linker in the target compound may alter solubility and hydrogen-bonding capacity.
Biological Activity Trends :
- Benzimidazole-benzamide hybrids (e.g., 3a, 3e) demonstrate that halogenated aryl groups (Cl/Br) enhance anti-inflammatory activity. Similarly, the target compound’s 4-fluorophenyl group may optimize bioactivity while minimizing toxicity.
- Anticonvulsant benzo[d]imidazole-thioureas (3a-p) highlight the importance of arylthiourea substituents for CNS activity, suggesting that the target’s carbamoyl-sulfanyl group could be modified for similar applications.
Synthetic Strategies :
- The target compound’s synthesis likely involves nucleophilic substitution (e.g., coupling of imidazole-thiols with benzyl halides), analogous to the alkylation of triazole-thiones in compounds [10–15] .
Pharmacokinetic and Physicochemical Comparisons
- Ureidoethyl-linked imidazolyl benzamides (e.g., 3b ) exhibit enhanced solubility due to polar urea groups, suggesting that the target’s carbamoyl group could be similarly advantageous.
Metabolic Stability :
- Fluorinated aryl groups (e.g., 4-fluorophenyl) in the target compound and triazoles [7–9] resist oxidative metabolism, extending half-life .
Biological Activity
N-benzyl-3-{2-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure and Properties:
- IUPAC Name: N-benzyl-3-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
- Molecular Formula: C26H23FN4O2S
- CAS Number: 1115439-90-1
This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties .
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Imidazole Ring: Typically achieved through the reaction of glyoxal with ammonia and formaldehyde.
- Introduction of the Benzyl Group: Accomplished via nucleophilic substitution using benzyl chloride.
- Attachment of the 4-Fluorophenyl Group: Involves reacting 4-fluorophenyl isocyanate with an intermediate to form the carbamoyl group.
- Formation of the Sulfanyl Linkage: This step utilizes a thiol compound to introduce the sulfanyl group.
- Final Coupling: The last step involves coupling with benzoyl chloride to complete the benzamide structure.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been evaluated in various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study involving this compound showed it effectively inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was linked to the inhibition of specific kinases involved in cell survival pathways .
Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor. It interacts with various enzymes, potentially modulating their activity.
Mechanism of Action:
The compound may inhibit enzyme activity by binding to the active site or altering enzyme conformation. For example, it has shown promise as a selective inhibitor for certain kinases involved in tumor growth and metastasis .
Structure-Activity Relationships (SAR)
Understanding SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications in functional groups can lead to enhanced potency or reduced side effects.
| Modification | Effect on Activity |
|---|---|
| Addition of fluorine | Increased lipophilicity and cellular uptake |
| Alteration of benzamide group | Enhanced selectivity for target enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
